molecular formula C3H2Br2N2 B1295626 4,5-Dibromo-1H-imidazole CAS No. 2302-30-9

4,5-Dibromo-1H-imidazole

Cat. No.: B1295626
CAS No.: 2302-30-9
M. Wt: 225.87 g/mol
InChI Key: MYYYOBVDIRECDX-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of bromine atoms at the 4 and 5 positions of the imidazole ring makes this compound a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the bromination of 1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form 4,5-dihydroimidazole derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 4,5-dihydroimidazole derivatives.

Scientific Research Applications

4,5-Dibromo-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1H-imidazole is primarily based on its ability to interact with biological molecules through its bromine atoms and imidazole ring. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

    4,5-Dichloro-1H-imidazole: Similar structure but with chlorine atoms instead of bromine.

    4,5-Diiodo-1H-imidazole: Contains iodine atoms at the 4 and 5 positions.

    4,5-Difluoro-1H-imidazole: Contains fluorine atoms at the 4 and 5 positions.

Comparison: 4,5-Dibromo-1H-imidazole is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability. The presence of bromine also imparts distinct biological activities, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4,5-dibromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYYOBVDIRECDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177575
Record name 1H-Imidazole, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-30-9
Record name 4,5-Dibromo-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2302-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIBROMOIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4,5-dibromo-1H-imidazole incorporated into the boron-based photosensitizer?

A1: The incorporation of bromine atoms into the imidazole ring is a strategy to enhance the photosensitizer's ability to generate singlet oxygen. Singlet oxygen is a highly reactive form of oxygen that can effectively kill bacteria and fungi. Halogenation, particularly bromination, is known to increase the rate of intersystem crossing []. This process is essential for efficient singlet oxygen generation as it governs the transition of the photosensitizer from an excited singlet state to a longer-lived triplet state. The longer-lived triplet state has a higher probability of interacting with ground-state oxygen and transferring energy to form singlet oxygen.

Q2: How was the singlet oxygen generation potential of the novel photosensitizer evaluated?

A2: The researchers employed a chemical method to assess singlet oxygen generation. They used a 440-nm LED lamp to excite the photosensitizer in the presence of 1,3-diphenylisobenzofuran (DPBF), a known singlet oxygen scavenger []. DPBF reacts rapidly and irreversibly with singlet oxygen, leading to a decrease in its absorbance. By monitoring the decrease in DPBF absorbance over time, the researchers could indirectly measure the amount of singlet oxygen generated by the photosensitizer. This method provides valuable insights into the photodynamic potential of the novel compound.

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